molecular formula C37H50BN B13355410 N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate

N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate

Cat. No.: B13355410
M. Wt: 519.6 g/mol
InChI Key: ARLHUDTVDUMGTJ-UHFFFAOYSA-N
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Description

N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in organic synthesis, as phase transfer catalysts, and in various industrial processes. This compound is characterized by its ionic nature, with a positively charged ammonium ion and a negatively charged tetraphenylborate ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate typically involves the reaction of N,N-Dibutyl-N-methylbutan-1-aminium bromide with sodium tetraphenylborate. The reaction is carried out in an appropriate solvent, such as acetonitrile or methanol, under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. The purification process may include multiple steps, such as filtration, washing, and drying, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetraphenylborate ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions may produce different oxidation states of the compound.

Scientific Research Applications

N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate has several scientific research applications, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between different phases.

    Biology: Investigated for its potential antimicrobial properties and its effects on biological membranes.

    Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.

    Industry: Utilized in the production of various industrial chemicals and as an additive in certain manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate involves its interaction with molecular targets through ionic and covalent bonding. The compound can disrupt biological membranes, leading to antimicrobial effects. In chemical reactions, it acts as a catalyst by facilitating the transfer of reactants between different phases, thereby increasing reaction rates and yields.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-N-methylbutan-1-aminium bromide
  • N,N-Dibutyl-N-methylbutan-1-aminium chloride
  • Methyltributylammonium bromide

Uniqueness

N,N-Dibutyl-N-methylbutan-1-aminium tetraphenylborate is unique due to its specific ionic structure, which imparts distinct properties such as higher solubility in organic solvents and enhanced catalytic activity in phase transfer reactions. Its tetraphenylborate ion also contributes to its stability and reactivity in various chemical processes.

Properties

Molecular Formula

C37H50BN

Molecular Weight

519.6 g/mol

IUPAC Name

tetraphenylboranuide;tributyl(methyl)azanium

InChI

InChI=1S/C24H20B.C13H30N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-8-11-14(4,12-9-6-2)13-10-7-3/h1-20H;5-13H2,1-4H3/q-1;+1

InChI Key

ARLHUDTVDUMGTJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](C)(CCCC)CCCC

Origin of Product

United States

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